molecular formula C12H10BrNO2 B14030649 (Z)-Methyl 3-(5-bromo-1H-indol-3-yl)acrylate

(Z)-Methyl 3-(5-bromo-1H-indol-3-yl)acrylate

Cat. No.: B14030649
M. Wt: 280.12 g/mol
InChI Key: YSTHODXDTTXAPG-DJWKRKHSSA-N
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Description

Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety and an acrylate ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Acrylate Ester: The brominated indole is then reacted with methyl acrylate under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents, leading to different functionalized derivatives.

    Polymerization: The acrylate group can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The bromine atom and acrylate group may enhance these interactions by providing additional binding sites or reactive functionalities.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(5-Chloro-3-indolyl)acrylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (Z)-3-(5-Fluoro-3-indolyl)acrylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (Z)-3-(5-Iodo-3-indolyl)acrylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions and reactivity patterns.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl (Z)-3-(5-bromo-1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h2-7,14H,1H3/b5-2-

InChI Key

YSTHODXDTTXAPG-DJWKRKHSSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CNC2=C1C=C(C=C2)Br

Canonical SMILES

COC(=O)C=CC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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